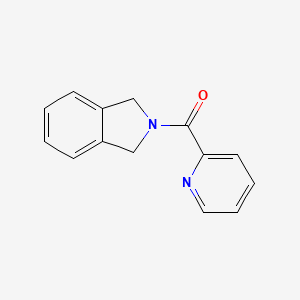
Isoindolin-2-yl(pyridin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-2-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . This method is promising for the transformation of diarylmethane to aromatic ketones .Molecular Structure Analysis
The molecular structure of Isoindolin-2-yl(pyridin-2-yl)methanone is represented by the formula C14H12N2O. The compound is part of the class of organic compounds known as isoindolones .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This reaction is catalyzed by transition metals and uses water as the single oxygen source in the transformation .Applications De Recherche Scientifique
- Des chercheurs ont exploré le potentiel antiviral des dérivés de l'indole. Par exemple :
- Dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitués ont montré une activité inhibitrice contre le virus de la grippe A .
- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 .
- (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indoline]-2’-one a montré une activité anti-VIH .
Activité Antivirale
En résumé, l'Isoindolin-2-yl(pyridin-2-yl)méthanone est prometteur dans divers domaines, des applications antivirales aux interventions thérapeutiques potentielles. Des recherches supplémentaires sont nécessaires pour explorer pleinement ses capacités et ses mécanismes d'action . Si vous avez besoin d'informations plus détaillées ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
The biochemical properties of Isoindolin-2-yl(pyridin-2-yl)methanone are not fully understood yet. It is known that similar compounds, such as N-isoindoline-1,3-dione heterocycles, have shown diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
The specific cellular effects of Isoindolin-2-yl(pyridin-2-yl)methanone are currently unknown due to the lack of comprehensive studies on this compound. Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of Isoindolin-2-yl(pyridin-2-yl)methanone is not well-studied. It is known that transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting . This suggests that Isoindolin-2-yl(pyridin-2-yl)methanone might interact with certain biomolecules through oxidation reactions.
Temporal Effects in Laboratory Settings
The temporal effects of Isoindolin-2-yl(pyridin-2-yl)methanone in laboratory settings are not well-documented. It is known that the compound can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Metabolic Pathways
The specific metabolic pathways involving Isoindolin-2-yl(pyridin-2-yl)methanone are not well-understood. It is known that similar compounds, such as indole derivatives, are involved in various metabolic pathways .
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTUPNGGOPKVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)
![2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid](/img/structure/B2443400.png)
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
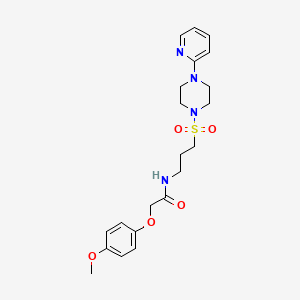
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
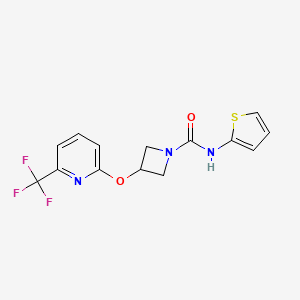
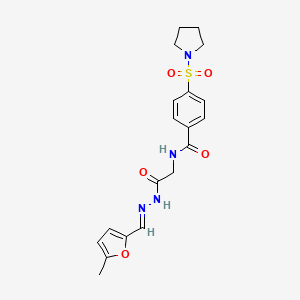
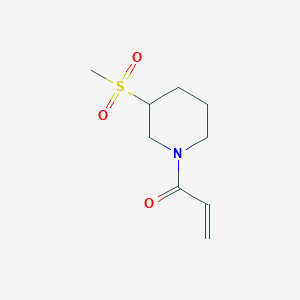
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)
